molecular formula C11H17NS B7867352 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine

2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine

Cat. No. B7867352
M. Wt: 195.33 g/mol
InChI Key: YFYCHQKOHLXNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine is a useful research compound. Its molecular formula is C11H17NS and its molecular weight is 195.33 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine' involves the reaction of 2-chloroethylamine hydrochloride with 3,4-dimethylbenzyl mercaptan in the presence of a base to form the desired product.

Starting Materials
2-chloroethylamine hydrochloride, 3,4-dimethylbenzyl mercaptan, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2-chloroethylamine hydrochloride in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the solution to deprotonate the amine group., Step 3: Add 3,4-dimethylbenzyl mercaptan to the solution and stir at room temperature for several hours., Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.

properties

IUPAC Name

2-[(3,4-dimethylphenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-3-4-11(7-10(9)2)8-13-6-5-12/h3-4,7H,5-6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYCHQKOHLXNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CSCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.